3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE
Description
3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a complex sulfamoyl substituent and a methylsulfanyl benzyl moiety. The compound’s structure features:
- Thiophene core: A sulfur-containing heterocycle known for enhancing metabolic stability and bioavailability.
- Methylsulfanyl benzyl group: A lipophilic substituent that may improve membrane permeability.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S3/c1-4-28-18-9-7-17(8-10-18)24(2)31(26,27)20-13-14-30-21(20)22(25)23-15-16-5-11-19(29-3)12-6-16/h5-14H,4,15H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOAMSRYNCVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, leading to aminothiophene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfamoyl group (-SO₂NHR) is susceptible to hydrolysis under acidic or basic conditions. For example:
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Acidic Hydrolysis : Protonation of the sulfonamide nitrogen may lead to cleavage of the S-N bond, generating sulfonic acid and amine derivatives .
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Basic Hydrolysis : Deprotonation under alkaline conditions could result in nucleophilic attack at the sulfur atom, yielding sulfinate intermediates .
The carboxamide group (-CONHR) may undergo hydrolysis to form carboxylic acids under extreme pH or enzymatic conditions.
Oxidation Reactions
The methylsulfanyl group (-SMe) attached to the phenyl ring is prone to oxidation, typically forming sulfoxide (-SO-Me) or sulfone (-SO₂-Me) derivatives. This reactivity aligns with studies on analogous thioether-containing compounds .
Nucleophilic Substitution
The ethoxy group (-OEt) on the phenyl ring may participate in nucleophilic aromatic substitution (NAS) under strongly acidic or directing-group-assisted conditions. For example:
Thermal Decomposition
Thermogravimetric analysis (TGA) of structurally similar sulfonamides suggests decomposition pathways involving:
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Loss of methylsulfanyl groups as volatile byproducts (e.g., CH₃SH).
Enzymatic Interactions
While direct data on this compound is unavailable, sulfonamide-carboxamide hybrids are known to interact with enzymes like cyclooxygenase (COX) and carbonic anhydrase. Computational docking studies suggest potential binding via hydrogen bonding with the sulfamoyl and carboxamide groups .
Research Gaps and Recommendations
No direct experimental data for this compound was identified in the provided sources. Key gaps include:
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Kinetic studies of hydrolysis/oxidation.
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Catalytic pathways for functional group transformations.
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Biological activity profiling.
Further investigation via synthetic experimentation or advanced computational modeling (e.g., DFT) is advised to validate these proposed reactivities.
Scientific Research Applications
Based on the search results, the compound "3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide" is a thiophene-2-carboxamide derivative, and these compounds have a variety of applications .
Scientific Research Applications
Thiophene-2-carboxamide derivatives have demonstrated potential in the following areas:
- Antitumor Properties: Certain thiophene-2-carboxamide derivatives exhibit potent antitumor activity against human tumor cell lines and their drug-resistant variants . For example, one derivative induced apoptotic cell death in K562 chronic myelogenous leukemia cells by activating caspases and causing DNA fragmentation .
- Improving SERCA2a Function: Some N-aryl-N-alkyl-thiophene-2-carboxamide compounds can enhance SERCA2a-mediated Ca2+ transport in cardiac sarcoplasmic reticulum vesicles, increase endoplasmic reticulum Ca2+ load, and enhance sarcoplasmic reticulum Ca2+ load and Ca2+ transients in cardiomyocytes . These compounds may be useful for improving intracellular Ca2+ dynamics and contraction in cardiomyocytes with reduced SERCA2a function, as seen in heart failure .
- Anti-Norovirus Activity: Heterocyclic carboxamide derivatives have shown anti-norovirus activity . Studies have identified specific structural features, such as halogen substituents on the heterocyclic scaffold, that are important for this activity . One compound, a hybrid of a 3,5-di-bromo-thiophene derivative and a 4,6-di-fluoro-benzothiazole derivative, exhibited potent anti-norovirus activity .
- Opioid Receptor Agonists: Benzo[b]thiophene-2-carboxamides have been identified as novel opioid receptor agonists with potent analgesic effects and reduced constipation .
Mechanism of Action
The mechanism of action of 3-[(4-ETHOXYPHENYL)(METHYL)SULFAMOYL]-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-3-[(4-Chlorophenyl)Methanesulfonyl]Thiophene-2-Carboxamide (CAS 251097-10-6)
- Structure : Features dual 4-chlorophenyl groups and a sulfonyl linker.
- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂ (Molar Mass: 426.34 g/mol) .
- Key Differences: Replaces the ethoxyphenyl-sulfamoyl group with a sulfonyl group, reducing hydrogen-bond donor capacity. Chlorine atoms enhance electronegativity and metabolic resistance but may increase toxicity.
- Activity: No explicit data reported, but chlorinated thiophenes are often associated with antimicrobial and anti-inflammatory effects .
3-[(2,4-Dichlorobenzyl)Sulfonyl]-N-[4-(Trifluoromethoxy)Phenyl]Thiophene-2-Carboxamide (ZINC1393223)
- Structure : Includes a 2,4-dichlorobenzyl sulfonyl group and a trifluoromethoxyphenyl substituent.
- Molecular Formula : C₂₀H₁₃Cl₂F₃N₂O₄S₂ (Molar Mass: 561.36 g/mol) .
- Key Differences: Trifluoromethoxy group increases lipophilicity and electron-withdrawing effects compared to the ethoxy group.
- Activity : Predicted kinase inhibition in computational screens due to strong electron-withdrawing groups .
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide
- Structure: Contains an imino group and isopropyl substituent on the thiophene ring.
- Molecular Formula: Not explicitly reported (estimated C₂₂H₂₂ClN₃OS).
- Key Differences: Lacks sulfonamide/sulfamoyl groups, relying on imino and carboxamide motifs for activity.
- Activity : Demonstrated analgesic and anti-inflammatory effects in preclinical models, likely via COX-2 inhibition .
Comparative Data Table
Key Insights from Structural Comparisons
Sulfamoyl vs. Sulfonyl groups in analogs may confer greater metabolic stability but reduced flexibility.
Substituent Effects on Bioactivity :
- Ethoxy vs. Chloro/Trifluoromethoxy : Ethoxy is less electronegative than chloro or trifluoromethoxy, possibly reducing off-target interactions but increasing metabolic susceptibility.
- Methylsulfanyl : This thioether group enhances lipophilicity (logP ~3.5 estimated) compared to chlorophenyl or trifluoromethoxy groups, favoring blood-brain barrier penetration.
Therapeutic Implications :
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide is a thiophene carboxamide derivative that has garnered interest due to its potential biological activities, particularly in the field of anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound of interest. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including Hep3B (hepatocellular carcinoma) and K562 (chronic myelogenous leukemia) cells.
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis and disrupting the cell cycle. Specifically, it has been shown to cause cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
- IC50 Values : The compound has demonstrated significant potency with IC50 values as low as 5.46 µM against Hep3B cells . This suggests a strong potential for therapeutic applications in cancer treatment.
Structure-Activity Relationships (SAR)
The biological activity of thiophene carboxamide derivatives is closely linked to their chemical structure. Modifications in the phenyl rings and the presence of various substituents significantly influence their efficacy.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2b | 5.46 | Anticancer |
| 2e | 12.58 | Anticancer |
| St.1 | 23 | Anticancer |
| St.2 | 7.66 | Anticancer |
Case Studies
- Hep3B Cell Line Study : A study focused on the effects of thiophene derivatives on Hep3B cells revealed that compounds 2b and 2e not only inhibited cell growth but also altered spheroid formation, forcing cells into a globular shape. This change is indicative of disrupted cellular communication and growth patterns, which are hallmarks of effective anticancer agents .
- K562 Cell Line Analysis : Another investigation assessed the effects of thiophene derivatives on K562 cells, demonstrating that treatment with these compounds led to significant apoptotic activity characterized by caspase activation and mitochondrial membrane potential disruption .
Additional Biological Activities
Beyond anticancer properties, thiophene carboxamide derivatives have shown promise in other therapeutic areas:
- Antioxidant Activity : Certain derivatives have been evaluated for their antioxidant capabilities, with some showing inhibition percentages comparable to established antioxidants like ascorbic acid .
- Antibacterial Effects : The antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa has been noted, suggesting a broad spectrum of activity that may enhance their utility in treating infections alongside cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
